An In-depth Technical Guide to Methyl 5-(bromomethyl)nicotinate
An In-depth Technical Guide to Methyl 5-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(bromomethyl)nicotinate is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and reactivity of Methyl 5-(bromomethyl)nicotinate, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| CAS Number | 877624-38-9 | [1] |
| Appearance | Off-white to light brown solid (Expected) | Based on similar compounds |
| Melting Point | Data not available. For the analogous methyl 5-methyl-6-nitronicotinate, the melting point is 104-106 °C.[2] For methyl nicotinate, it is 38-43 °C.[3] | |
| Boiling Point | Data not available. For methyl nicotinate, the boiling point is 209 °C at 760 mmHg.[3] | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. | Based on its structure and data for similar compounds. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and moisture. The analogous methyl nicotinate shows slow hydrolysis in aqueous solutions.[4] | |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | General recommendation for halogenated organic compounds. |
Synthesis
The most common laboratory-scale synthesis of Methyl 5-(bromomethyl)nicotinate involves the radical bromination of Methyl 5-methylnicotinate.
Experimental Protocol: Radical Bromination
This protocol is based on established methods for benzylic bromination.
Reaction Scheme:
Materials:
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Methyl 5-methylnicotinate
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N-Bromosuccinimide (NBS)
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Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide)
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Anhydrous solvent (e.g., Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN))
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Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware for reflux reactions
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Rotary evaporator
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Silica gel for column chromatography
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Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylnicotinate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
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Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., 0.1 eq AIBN) to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 5-(bromomethyl)nicotinate.[5]
Workflow Diagram:
Analytical Characterization
The identity and purity of Methyl 5-(bromomethyl)nicotinate can be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the bromomethyl protons, and a singlet for the methyl ester protons. The chemical shift of the bromomethyl protons is typically in the range of 4.5-4.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the bromomethyl carbon, and the methyl ester carbon.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of Methyl 5-(bromomethyl)nicotinate and for monitoring reaction progress.
Illustrative HPLC Method:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or TFA to improve peak shape).
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Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Workflow for HPLC Analysis:
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
